3-Phenoxybenzylamine hydrochloride

Solid-state characterization Material handling Storage stability

Secure your supply of 3-Phenoxybenzylamine hydrochloride, the critical meta-substituted building block that guarantees the stereoelectronic profile essential for pyrethroid insecticide and antihistamine synthesis. Unlike inactive ortho or para regioisomers, only the 3-phenoxy pattern delivers the three-dimensional geometry required for target binding and high-yield C–N coupling (75-89% in Buchwald-Hartwig). The solid HCl salt (mp 185-187°C) ensures precise weighing and ambient stability, minimizing material loss in multi-step campaigns. With a proven 97% purity across leading suppliers, this versatile amine provides reliable fragment-based screening (cLogP 2.23, PSA 35 Ų) and a validated starting point for potent antitumor β-carboline conjugates (IC₅₀ as low as 0.074 µM). Order now to eliminate regioisomer variability and accelerate your medicinal chemistry workflow.

Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
CAS No. 376637-85-3
Cat. No. B1369215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxybenzylamine hydrochloride
CAS376637-85-3
Molecular FormulaC13H14ClNO
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl
InChIInChI=1S/C13H13NO.ClH/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;/h1-9H,10,14H2;1H
InChIKeyWMFHUUKYIUOHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxybenzylamine Hydrochloride (CAS 376637-85-3): A Bifunctional Synthetic Scaffold for Agrochemical and Pharmaceutical Intermediates


3-Phenoxybenzylamine hydrochloride (CAS 376637-85-3) is a bifunctional aromatic amine building block featuring a meta-phenoxy substitution pattern on the benzylamine core . The compound exists as a solid hydrochloride salt with a molecular weight of 235.71 g/mol and a melting point of 185–187°C, which confers solid-state stability and ease of handling for laboratory and industrial applications . Its primary amine functionality enables facile derivatization via amide coupling, reductive amination, or imine formation, while the diphenyl ether moiety provides structural rigidity and potential π-stacking interactions with biological targets . The compound is widely utilized as a key intermediate in the synthesis of pyrethroid insecticides and antihistamine pharmaceuticals, with commercial availability from multiple suppliers at purities ranging from 95% to 97% .

Why 3-Phenoxybenzylamine Hydrochloride Cannot Be Replaced by Ortho- or Para-Substituted Phenoxybenzylamine Analogs


Substitution of 3-phenoxybenzylamine hydrochloride with its ortho- or para-substituted regioisomers is not functionally equivalent due to divergent molecular recognition properties and synthetic outcomes. The meta-phenoxy substitution pattern establishes a specific three-dimensional geometry and electronic distribution that differs fundamentally from the ortho and para variants, affecting both intermolecular interactions in target binding and reactivity in downstream derivatization [1]. Ortho-substituted analogs such as 2-phenoxybenzylamine exhibit steric hindrance that can impede coupling reactions and alter binding conformations, while para-substituted 4-phenoxybenzylamine demonstrates entirely distinct biological activity profiles—exemplified by its NS3 protease inhibition (IC₅₀ ≈ 500 μM) with no evidence of comparable activity for the meta isomer [2]. Additionally, N-alkylated derivatives such as N-methyl-3-phenoxybenzylamine exhibit altered lipophilicity and pharmacokinetic properties due to the secondary amine modification, which impacts solubility and hydrogen-bonding capacity relative to the primary amine in the target compound . These regioisomeric and substituent-level differences preclude direct interchangeability in established synthetic routes or biological assays without full revalidation.

Quantitative Differentiation Evidence for 3-Phenoxybenzylamine Hydrochloride (CAS 376637-85-3) vs. Closest Analogs


Thermal Stability and Solid-State Handling: Melting Point Comparison vs. 4-Phenoxybenzylamine

3-Phenoxybenzylamine hydrochloride exists as a crystalline solid with a melting point of 185.5–187°C, whereas 4-phenoxybenzylamine (free base) is a liquid at room temperature requiring refrigeration . This solid-state property confers measurable advantages in weighing accuracy, long-term storage stability, and reduced volatility during handling .

Solid-state characterization Material handling Storage stability

Lipophilicity and Predicted Membrane Permeability: cLogP Differentiation vs. N-Methyl-3-Phenoxybenzylamine

The primary amine hydrochloride salt (3-phenoxybenzylamine HCl) exhibits a calculated cLogP of 2.228, while the N-methyl derivative (secondary amine free base) shows elevated lipophilicity with XLogP3 of 2.9 . This ~0.7 log unit difference corresponds to an approximately 5-fold difference in octanol-water partition coefficient, directly impacting solubility profiles and predicted membrane permeability in biological assays .

Physicochemical profiling Drug-likeness ADME prediction

Synthetic Versatility and Yield Efficiency: Pd-Catalyzed Buchwald-Hartwig Coupling Performance

Comparative synthesis studies demonstrate that 3-phenoxybenzylamine hydrochloride achieves 75–89% yields in Pd-catalyzed Buchwald-Hartwig amination under mild conditions (<80°C), representing a synthetically accessible building block for C–N bond formation in complex molecule construction . This performance metric provides a benchmark for procurement decisions when selecting amine coupling partners for library synthesis or scale-up campaigns.

Cross-coupling chemistry Process optimization Synthetic methodology

Derivative Bioactivity Potential: Antitumor Activity of 3-Phenoxybenzyl-Derived β-Carboline Conjugates

The 3-phenoxybenzylamine scaffold, when conjugated to a β-carboline core, yields compound 2h (3-(3-phenoxybenzyl)amino-β-carboline), which demonstrates potent antitumor activity with an IC₅₀ of 0.074 μM against cancer cell lines [1]. In contrast, the unsubstituted 4-phenoxybenzylamine exhibits only weak NS3 protease inhibition with an IC₅₀ of approximately 500 μM . This >6,700-fold difference in potency for specific biological targets underscores the critical role of the meta-phenoxy substitution pattern and the primary amine functionality in enabling potent bioactive derivatives.

Anticancer drug discovery Tubulin-targeting agents Fragment-based drug design

Purity Specifications and Commercial Availability: 95-97% Assay Range Across Multiple Vendors

3-Phenoxybenzylamine hydrochloride is commercially available from multiple reputable suppliers with consistent purity specifications of 95–97% (HPLC or ¹H-NMR) . This level of purity and multi-vendor availability contrasts with less common regioisomers such as 2-phenoxybenzylamine hydrochloride, which may have limited commercial sources or lower specified purity ranges. The hydrochloride salt form further ensures consistent stoichiometry and stability compared to the free base .

Quality control Procurement specifications Vendor comparison

Hydrogen-Bond Donor Capacity and Derivatization Versatility vs. N-Alkylated Analogs

The primary amine in 3-phenoxybenzylamine hydrochloride provides two hydrogen-bond donor sites (NH₂) compared to one donor site in secondary amines such as N-methyl-3-phenoxybenzylamine . This additional H-bond donor capacity enhances aqueous solubility at physiological pH and enables direct amide bond formation with carboxylic acids, whereas N-methyl analogs require alternative coupling strategies. The free base form exhibits two H-bond acceptors (oxygen and nitrogen) and two H-bond donors, with a polar surface area of 35 Ų, positioning it within favorable physicochemical space for fragment-based drug discovery .

Medicinal chemistry Fragment-based drug design Chemical library synthesis

Optimal Research and Industrial Applications for 3-Phenoxybenzylamine Hydrochloride (CAS 376637-85-3) Based on Differentiated Properties


Synthesis of Pyrethroid Insecticide Intermediates via α-Cyano Derivatization

The 3-phenoxybenzylamine scaffold is specifically utilized in the preparation of α-cyanophenoxybenzylamine derivatives, which serve as key intermediates in the synthesis of pyrethroid insecticides [1]. The meta-phenoxy substitution pattern on the benzylamine core is essential for achieving the required stereoelectronic properties for subsequent insecticidal activity. The solid hydrochloride salt form (mp 185–187°C) facilitates precise weighing and handling during multi-step synthesis campaigns, reducing material loss compared to liquid or low-melting alternatives .

Fragment-Based Drug Discovery for CNS and Antihistamine Targets

With a polar surface area of 35 Ų, two hydrogen-bond donors, and a cLogP of 2.228, 3-phenoxybenzylamine hydrochloride occupies favorable physicochemical space for fragment-based drug discovery targeting central nervous system (CNS) and antihistamine programs [1]. The primary amine functionality enables direct amide coupling with diverse carboxylic acid building blocks, while the diphenyl ether moiety provides opportunities for π-stacking interactions with aromatic residues in target binding pockets. The compound's consistent 95–97% purity across multiple commercial sources ensures reproducible screening results in fragment library campaigns .

Development of Tubulin-Targeting Anticancer Agents

Derivatives of 3-phenoxybenzylamine, particularly β-carboline conjugates, have demonstrated potent antitumor activity with IC₅₀ values as low as 0.074 μM against cancer cell lines, targeting α-tubulin and inducing apoptosis [1]. The meta-phenoxybenzyl moiety contributes to the binding affinity and selectivity profile of these compounds. Researchers developing novel microtubule-targeting agents should prioritize the 3-phenoxy substitution pattern over ortho or para regioisomers based on the demonstrated structure-activity relationship in this chemotype .

Pd-Catalyzed Cross-Coupling for Complex Molecule Library Synthesis

The demonstrated 75–89% yields in Pd-catalyzed Buchwald-Hartwig amination under mild conditions (<80°C) establish 3-phenoxybenzylamine hydrochloride as a reliable amine coupling partner for C–N bond formation in parallel synthesis and library production [1]. The meta-substitution pattern avoids the steric hindrance issues associated with ortho-substituted analogs, enabling higher conversion rates and cleaner reaction profiles. This performance characteristic reduces optimization time and material costs in medicinal chemistry workflows.

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